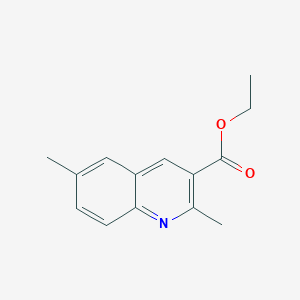

Ethyl 2,6-dimethylquinoline-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,6-dimethylquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-4-17-14(16)12-8-11-7-9(2)5-6-13(11)15-10(12)3/h5-8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGDSVASJKBMFEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C2C=CC(=CC2=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30588881 | |

| Record name | Ethyl 2,6-dimethylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892874-63-4 | |

| Record name | Ethyl 2,6-dimethylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2,6-dimethylquinoline-3-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of Ethyl 2,6-dimethylquinoline-3-carboxylate (CAS No. 892874-63-4), a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2] While experimental data for this specific molecule is limited, this document synthesizes information from closely related quinoline derivatives, predictive modeling, and established analytical methodologies to offer a robust profile for researchers. This guide covers the compound's identity, predicted physicochemical parameters, detailed experimental protocols for its characterization, expected spectroscopic signatures, and insights into its synthesis and potential biological relevance. Safety and handling considerations based on the toxicological profiles of substituted quinolines are also discussed.[3][4]

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive molecules.[3] Its derivatives are known to exhibit a wide array of pharmacological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[5][6] The biological activity and developability of any quinoline-based compound are, however, intrinsically linked to its physicochemical properties. These properties, such as solubility, lipophilicity, and acid-base dissociation constant (pKa), govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

This guide focuses on this compound, a specific derivative for which a comprehensive physicochemical profile is essential for its potential advancement in research and development.

Compound Identity and Predicted Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₅NO₂ | [1] |

| Molecular Weight | 229.27 g/mol | [1] |

| CAS Number | 892874-63-4 | [1] |

| SMILES | O=C(C1=CC2=CC(C)=CC=C2N=C1C)OCC | [1] |

| Predicted logP | 3.8 ± 0.5 | ChemAxon Prediction[7] |

| Predicted pKa (most basic) | 4.5 ± 0.3 | ChemAxon Prediction |

| Predicted Solubility in Water | Low | Inferred from logP and quinoline scaffold properties[8] |

Synthesis and Purification of this compound

While a specific protocol for the title compound is not detailed in the literature, its synthesis can be approached through established methods for quinoline-3-carboxylate derivatives. A common and effective route is the Gould-Jacobs reaction.

Proposed Synthetic Workflow

The logical flow for the synthesis and purification of this compound is outlined below.

Caption: Proposed workflow for the synthesis and purification of this compound.

General Synthetic Protocol

-

Condensation: React 4-methylaniline with diethyl 2-acetylmalonate in a suitable solvent (e.g., diphenyl ether) at elevated temperatures.

-

Cyclization: The intermediate undergoes thermal cyclization to form the quinoline ring system.

-

Work-up: After cooling, the reaction mixture is diluted with an appropriate solvent (e.g., hexane) to precipitate the crude product. The solid is collected by filtration and washed.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Characterization: The structure and purity of the final compound are confirmed by NMR, IR, and mass spectrometry.[9]

Experimental Protocols for Physicochemical Characterization

To move beyond predicted values, rigorous experimental determination of the physicochemical properties is paramount. The following section outlines standard protocols applicable to quinoline derivatives.

Determination of Melting Point

The melting point provides an indication of purity and the stability of the crystal lattice.

-

A small amount of the purified, dry crystalline solid is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The temperature is raised slowly (1-2 °C/min) near the expected melting point.

-

The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded.

Solubility Determination

Aqueous solubility is a critical parameter for drug development. The shake-flask method is a common approach.

Caption: Workflow for the shake-flask solubility determination method.

-

An excess amount of this compound is added to a known volume of the solvent (e.g., water, phosphate buffer pH 7.4, ethanol, DMSO).

-

The mixture is agitated in a sealed container at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The suspension is filtered or centrifuged to separate the undissolved solid.

-

The concentration of the compound in the clear supernatant is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10]

Given the basic nature of the quinoline nitrogen, solubility is expected to be pH-dependent, with higher solubility at a pH below the pKa.[8]

Lipophilicity (logP) Determination

The n-octanol/water partition coefficient (logP) is a key measure of a compound's lipophilicity. The shake-flask method is the gold standard, though HPLC-based methods are often used for higher throughput.[11][12]

-

Prepare n-octanol saturated with water and water saturated with n-octanol.

-

Dissolve a known amount of the compound in one of the phases.

-

Mix equal volumes of the two phases in a separatory funnel and shake vigorously to allow for partitioning.

-

Allow the two phases to separate completely.

-

Determine the concentration of the compound in each phase using HPLC-UV.

-

Calculate logP as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[10][11]

pKa Determination

The pKa value is crucial for understanding a compound's ionization state at different pH values. Potentiometric titration is a common and accurate method.

-

Dissolve a precise amount of the compound in a suitable solvent mixture (e.g., water/methanol).

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

-

Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

-

Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the titration curve.

Spectroscopic and Spectrometric Characterization

While experimental spectra for this compound are not available, its characteristic spectroscopic features can be predicted based on its structure and data from analogous compounds.[9][13][14][15][16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, two methyl singlets (at C2 and C6), an ethyl ester quartet and triplet, and a singlet for the proton at C4. The chemical shifts of the aromatic protons will be influenced by the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display signals for all 14 unique carbon atoms. The carbonyl carbon of the ester will appear significantly downfield. The aromatic region will show signals for the carbons of the quinoline core, and the aliphatic region will contain signals for the two methyl groups and the ethyl ester. The 13C NMR spectrum of the closely related 2,6-dimethylquinoline can provide reference chemical shifts for the quinoline core.[17]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

-

C=O stretch: A strong absorption band around 1720-1740 cm⁻¹ corresponding to the ester carbonyl group.

-

C=N and C=C stretching: Aromatic ring stretching vibrations in the 1500-1650 cm⁻¹ region.

-

C-H stretching: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹.

-

C-O stretching: Bands in the 1100-1300 cm⁻¹ region corresponding to the ester C-O bonds.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in positive ion mode is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 230.28. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Potential Biological Activity and Applications

The quinoline nucleus is a well-established pharmacophore.[5] The presence of methyl groups and an ethyl carboxylate moiety can modulate the biological activity, lipophilicity, and metabolic stability of the molecule. Substituted quinolines have been investigated for a range of therapeutic applications, including:

-

Anticancer Activity: Many quinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines.[5]

-

Antileishmanial Activity: Quinolines have shown potential as agents against Leishmania parasites.[5]

-

Antimicrobial Activity: The quinoline scaffold is the basis for the quinolone class of antibiotics.

Further research is required to elucidate the specific biological activities of this compound.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. However, based on the known toxicology of quinoline and its derivatives, appropriate safety precautions should be taken.[3][4][18]

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[19][20]

-

Toxicity: Quinolines can be harmful if swallowed or in contact with skin and may cause skin and eye irritation.[4][21] Some quinoline derivatives are suspected of causing genetic defects.[4]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Researchers should consult the SDS for structurally similar compounds and handle this chemical with due care.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. By integrating data from related compounds and predictive methodologies, a comprehensive profile has been constructed to aid researchers in their experimental design and evaluation of this compound for potential applications in drug discovery and development. The outlined experimental protocols provide a clear path for the empirical determination of its key physicochemical parameters, which is a critical step in advancing our understanding of this and other novel quinoline derivatives.

References

-

The Royal Society of Chemistry. Supporting Information. Available from: [Link]

-

ScienceDirect. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Available from: [Link]

-

Indian Academy of Sciences. Supporting Information. Available from: [Link]

-

PubMed. Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site. Available from: [Link]

-

Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Available from: [Link]

-

Appchem. This compound. Available from: [Link]

-

ACD/Labs. LogP—Making Sense of the Value. Available from: [Link]

-

Capot Chemical. Material Safety Data Sheet. Available from: [Link]

-

EPA. Rapid Method for Estimating Log P for Organic Chemicals. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

-

NICNAS. Quinolines: Human health tier II assessment. Available from: [Link]

- Google Patents. Determination of log P coefficients via a RP-HPLC column.

-

The Royal Society of Chemistry. Supporting Information. Available from: [Link]

-

PubChem. Ethyl quinoline-3-carboxylate. Available from: [Link]

-

PubChem. Ethyl 6-methoxy-2-methylquinoline-3-carboxylate. Available from: [Link]

-

ACS Publications. SUBSTITUTED QUINOLINES1. Available from: [Link]

-

The Royal Society of Chemistry. General procedure for the preparation of 1-18. Available from: [Link]

-

The Royal Society of Chemistry. Synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters from Arylmethyl azides via a domino. Available from: [Link]

-

IJFMR. Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available from: [Link]

-

ChemAxon. Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. Available from: [Link]

-

HPLC. Ethyl 7-(2,6-dimethyl-4-pyridyl)-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylate. Available from: [Link]

-

SciSpace. Synthesis of derivatives of quinoline. Available from: [Link]

-

NIH. Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate. Available from: [Link]

-

ResearchGate. Ethyl 2,6-dichloro-4-phenylquinoline-3-carboxylate. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of quinolines. Available from: [Link]

-

PubChem. 2,6-Dimethylquinoline. Available from: [Link]

-

Der Pharma Chemica. Synthesis and biological screening of some novel Quinoline derivatives. Available from: [Link]

Sources

- 1. appchemical.com [appchemical.com]

- 2. 892874-63-4|this compound|BLD Pharm [bldpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijfmr.com [ijfmr.com]

- 7. chemaxon.com [chemaxon.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. rsc.org [rsc.org]

- 10. agilent.com [agilent.com]

- 11. acdlabs.com [acdlabs.com]

- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 13. rsc.org [rsc.org]

- 14. rsc.org [rsc.org]

- 15. rsc.org [rsc.org]

- 16. rsc.org [rsc.org]

- 17. 2,6-DIMETHYLQUINOLINE(877-43-0) 13C NMR spectrum [chemicalbook.com]

- 18. Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. tcichemicals.com [tcichemicals.com]

- 20. capotchem.com [capotchem.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Crystal Structure Analysis of Ethyl 2,6-dimethylquinoline-3-carboxylate

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the elucidation of the three-dimensional atomic arrangement of Ethyl 2,6-dimethylquinoline-3-carboxylate. The quinoline scaffold is a privileged structure in medicinal chemistry, and a detailed understanding of its solid-state conformation is paramount for rational drug design and the development of new therapeutic agents.[1] This document outlines the synthesis, crystallization, and definitive structural analysis using single-crystal X-ray diffraction, complemented by spectroscopic and computational methodologies.

Synthesis and Molecular Confirmation

The foundational step in any crystal structure analysis is the synthesis and purification of the target compound. For this compound, a robust and well-established method is the Gould-Jacobs reaction.[2][3][4] This approach offers a versatile pathway to 4-hydroxyquinoline derivatives, which can be further modified if necessary.

The synthesis involves a two-step process starting from 4-methylaniline and diethyl ethoxymethylenemalonate (DEEM).

Step 1: Condensation

-

In a round-bottom flask, combine 4-methylaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

-

Heat the mixture at 110-130°C for approximately 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Remove the ethanol byproduct under reduced pressure to drive the reaction to completion, yielding the anilidomethylenemalonate intermediate.

Step 2: Thermal Cyclization

-

The intermediate from Step 1 is added to a high-boiling point inert solvent, such as Dowtherm A or mineral oil.

-

The mixture is heated to a high temperature, typically around 250°C, to induce intramolecular cyclization.[5]

-

Upon cooling, the cyclized product, a 4-hydroxyquinoline derivative, will precipitate and can be collected by filtration.

While traditional heating is effective, microwave-assisted synthesis can significantly reduce reaction times and improve yields.[6]

Prior to crystallization, the identity and purity of the synthesized this compound (Molecular Formula: C14H15NO2, Molecular Weight: 229.27 g/mol ) must be confirmed using a suite of spectroscopic techniques.[7][8]

-

¹H and ¹³C NMR Spectroscopy: Provides detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the molecular skeleton and the positions of the substituents.

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the ester carbonyl (C=O) and the aromatic C=C and C=N bonds of the quinoline ring.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and provides fragmentation patterns that can further support the proposed structure.

Crystallization: The Gateway to High-Resolution Structure

The growth of high-quality single crystals is often the most challenging yet critical step in X-ray crystallography. For quinoline derivatives, several techniques have proven effective.[9][10]

Caption: A generalized workflow for the crystallization of organic compounds.

-

Solvent Selection: Screen a range of solvents to find one in which this compound has moderate solubility. Common choices for quinoline derivatives include ethanol, methanol, chloroform, and acetone, or mixtures thereof.[9]

-

Preparation of a Saturated Solution: Prepare a near-saturated solution of the purified compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

-

Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean crystallizing vial to remove any particulate matter that could act as unwanted nucleation sites.

-

Evaporation: Cover the vial with a perforated lid or parafilm to allow for the slow evaporation of the solvent over several days at a constant temperature.

-

Crystal Harvesting: Once well-formed crystals appear, carefully harvest them from the mother liquor and dry them on filter paper.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Caption: The workflow for single-crystal X-ray diffraction analysis.

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: Data is collected using a diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα radiation, at a controlled temperature (e.g., 150 K or 298 K) to minimize thermal vibrations.[11][12]

-

Data Reduction: The collected diffraction data are processed to correct for experimental factors and to obtain a set of unique reflection intensities.

-

Structure Solution: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the electron density.

-

Structure Refinement: The initial model is refined against the experimental data by least-squares methods to improve the atomic positions and thermal parameters. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[11]

Structural Analysis and Interpretation

While a specific crystal structure for this compound is not yet publicly available, we can infer its likely structural characteristics based on closely related compounds. The following table presents a summary of crystallographic data for a similar molecule, Ethyl 2-chloro-6-methylquinoline-3-carboxylate, which serves as a representative example.[11]

| Parameter | Ethyl 2-chloro-6-methylquinoline-3-carboxylate[11] |

| Empirical Formula | C₁₃H₁₂ClNO₂ |

| Formula Weight | 249.69 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.0391 (5) |

| b (Å) | 7.2986 (6) |

| c (Å) | 13.4323 (12) |

| α (°) | 98.238 (6) |

| β (°) | 90.123 (5) |

| γ (°) | 96.429 (6) |

| Volume (ų) | 582.16 (9) |

| Z | 2 |

| Calculated Density (g/cm³) | 1.425 |

| R-factor (R1) | 0.028 |

| wR2 (all data) | 0.078 |

The quinoline ring system is expected to be nearly planar. A key structural feature will be the dihedral angle between the plane of the quinoline ring and the plane of the ethyl carboxylate group. In the related structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate, this angle is 54.97 (6)°.[11] This torsion indicates a significant twist of the ester group out of the plane of the aromatic system, which can have implications for molecular packing and intermolecular interactions.

The crystal packing is likely to be dominated by a combination of weak intermolecular forces. In many quinoline derivatives, π-π stacking interactions between the aromatic rings of adjacent molecules are a defining feature of the crystal packing.[11] For instance, centroid-centroid distances between aromatic rings in the range of 3.6 to 4.2 Å are common.[11] Additionally, weak C-H···O or C-H···N hydrogen bonds may further stabilize the three-dimensional crystal lattice. The analysis of these non-covalent interactions is crucial for understanding the solid-state properties of the material, such as solubility and polymorphism.

Computational Modeling and Hirshfeld Surface Analysis

To complement the experimental X-ray data, computational methods can provide deeper insights into the electronic structure and intermolecular interactions.

-

Density Functional Theory (DFT): DFT calculations can be used to optimize the molecular geometry in the gas phase for comparison with the solid-state structure, and to calculate spectroscopic properties like NMR and IR spectra, which aids in their interpretation.[13]

-

Hirshfeld Surface Analysis: This powerful tool is used to visualize and quantify intermolecular interactions within the crystal lattice, providing a detailed picture of the forces that govern the crystal packing.[13]

Conclusion

The crystal structure analysis of this compound provides invaluable information for understanding its structure-property relationships. By combining robust synthesis, meticulous crystallization, and high-resolution single-crystal X-ray diffraction, a definitive three-dimensional model of the molecule can be obtained. This structural data, when integrated with spectroscopic and computational analyses, offers a comprehensive understanding that is essential for applications in medicinal chemistry and materials science. The protocols and expected outcomes detailed in this guide provide a solid framework for researchers undertaking the structural elucidation of this and related quinoline derivatives.

References

-

Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890-2895. [Link]

-

IIP Series. (n.d.). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. IIP Series. [Link]

-

MDPI. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

-

Merck Index. (n.d.). Gould-Jacobs Reaction. Merck Index. [Link]

-

Taylor & Francis Online. (2023). Synthesis, crystal structure, spectroscopy and quantum chemical investigations of hexahydroquinoline molecule. Molecular Physics. [Link]

- Google Patents. (n.d.). The crystallization of quinoline.

-

National Center for Biotechnology Information. (2014). Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate. Acta Crystallographica Section E, 70(Pt 9), o941. [Link]

- Google Patents. (n.d.). Process for the manufacture of quinoline derivatives.

-

SciSpace. (n.d.). Synthesis of derivatives of quinoline. SciSpace. [Link]

-

National Center for Biotechnology Information. (n.d.). Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features. PubMed. [Link]

-

ResearchGate. (2009). Ethyl 2,6-dichloro-4-phenylquinoline-3-carboxylate. ResearchGate. [Link]

-

ACS Publications. (2023). Utilization of Cooperative Ni Catalyst for Selective Transfer Hydrogenation of N-Heteroarenes with Minimal Hydrogen Surrogate. Inorganic Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl quinoline-3-carboxylate. PubChem. [Link]

-

Appchem. (n.d.). This compound. Appchem. [Link]

-

JETIR. (2016). Synthesis of Ethyl-2,4-dimethylquinoline-3- carboxylate using different heterogeneous catalysts in dry media under microwave ir-radiation. Journal of Emerging Technologies and Innovative Research. [Link]

-

International Union of Crystallography. (n.d.). Ethyl 2-(2,6-difluorobenzyloxy)-4-(4,6-dimethoxypyrimidin-2-yl)quinoline-3-carboxylate. IUCr. [Link]

-

PrepChem.com. (n.d.). Synthesis of ethyl 4-hydroxy-6-ethyl-3-quinoline-carboxylate. PrepChem.com. [Link]

-

National Center for Biotechnology Information. (2009). Ethyl 2,6-dichloro-4-phenylquinoline-3-carboxylate. Acta Crystallographica Section E, 65(Pt 12), o2982. [Link]

-

ResearchGate. (2012). Synthesis of pyrano[3,2-c]quinoline-4-carboxylates and 2-(4-oxo-1,4-dihydroquinolin-3-yl)fumarates. ResearchGate. [Link]

-

Springer. (2020). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Russian Journal of Organic Chemistry. [Link]

-

ResearchGate. (2025). Synthesis, spectroscopic and structural characterization of three new ethyl (E)-2-formyl-4-styrylquinoline-3-carboxylates. ResearchGate. [Link]

-

Royal Society of Chemistry. (2024). Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. RSC Advances. [Link]

-

Amerigo Scientific. (n.d.). 2,7-Dimethylquinoline-3-carboxylic acid ethyl ester. Amerigo Scientific. [Link]

-

National Center for Biotechnology Information. (n.d.). 2,6-Dimethylquinoline. PubChem. [Link]

-

MDPI. (2021). Synthesis of Unexpected Dimethyl 2-(4-Chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate via Hydrolysis/Cycloaddition/Elimination Cascades: Single Crystal X-ray and Chemical Structure Insights. Crystals. [Link]

-

National Center for Biotechnology Information. (2015). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Acta Crystallographica Section E, 71(Pt 11), o939. [Link]

-

ResearchGate. (2015). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. ResearchGate. [Link]

Sources

- 1. Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 3. iipseries.org [iipseries.org]

- 4. Gould-Jacobs Reaction [drugfuture.com]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. appchemical.com [appchemical.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

A Technical Guide to the Quantum Chemical Analysis of Ethyl 2,6-dimethylquinoline-3-carboxylate

Prepared by: Senior Application Scientist, Computational Chemistry Division

Abstract

This whitepaper provides a comprehensive technical guide for performing and interpreting quantum chemical calculations on Ethyl 2,6-dimethylquinoline-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. We present a detailed, field-proven workflow grounded in Density Functional Theory (DFT), designed for researchers, scientists, and drug development professionals. This guide moves beyond a simple recitation of steps to explain the underlying scientific rationale for methodological choices, ensuring both accuracy and reproducibility. We will cover the entire computational pipeline, from initial structure preparation to in-depth analysis of molecular properties including structural parameters, vibrational frequencies, Frontier Molecular Orbitals (FMOs), Natural Bond Orbitals (NBOs), and the Molecular Electrostatic Potential (MEP). The insights derived from these calculations are directly correlated with their potential applications in rational drug design, offering a robust framework for in silico analysis.

Introduction to this compound

Chemical Structure and Significance

This compound is a derivative of the quinoline scaffold, a heterocyclic aromatic compound with the chemical formula C₁₄H₁₅NO₂. The quinoline ring system is a common motif in a wide array of biologically active compounds and natural products.[1][2] The presence of the dimethyl and ethyl carboxylate substitutions on the quinoline core significantly influences its steric and electronic properties, making it a compelling candidate for computational investigation.

Importance in Medicinal Chemistry and Drug Development

Quinoline derivatives are renowned for their diverse pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] Computational studies, particularly quantum chemical calculations, have become indispensable in understanding the structure-activity relationships (SAR) of these molecules. By elucidating the electronic and structural properties of this compound, researchers can gain insights into its potential biological targets and mechanisms of action, thereby accelerating the drug discovery and development process.

Rationale for In Silico Quantum Chemical Analysis

Quantum chemical calculations offer a powerful, non-invasive method to probe the molecular world at the subatomic level. For a molecule like this compound, these calculations can predict a wide range of properties that are often difficult or expensive to measure experimentally. This includes:

-

Optimized Molecular Geometry: Determining the most stable 3D arrangement of atoms.

-

Electronic Properties: Understanding the distribution of electrons, which governs reactivity.

-

Spectroscopic Properties: Predicting vibrational frequencies that can be correlated with experimental IR and Raman spectra.

-

Reactivity Indices: Identifying sites within the molecule that are susceptible to nucleophilic or electrophilic attack.

This in silico approach allows for the high-throughput screening of derivatives and provides a theoretical foundation for designing more potent and selective drug candidates.

Theoretical Framework: The Foundations of Quantum Chemical Calculations

Introduction to Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost. Unlike wavefunction-based methods, DFT calculates the total energy of a system based on its electron density. This approach has been shown to be highly effective for studying the electronic structure of organic molecules.[1][3]

Selecting the Appropriate Functional and Basis Set

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.

-

Functional: For organic molecules containing C, H, N, and O, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice that often yields results in good agreement with experimental data.[4]

-

Basis Set: The 6-311++G(d,p) basis set is recommended for this type of system. It is a triple-zeta basis set that provides a flexible description of the valence electrons, and the inclusion of diffuse (++) and polarization (d,p) functions is crucial for accurately describing the electron distribution, particularly for systems with lone pairs and pi-systems.

Overview of Key Molecular Properties to be Calculated

This guide will focus on the calculation and interpretation of the following key properties:

-

Optimized Geometry and Vibrational Frequencies: To confirm the structure corresponds to a true energy minimum.

-

Frontier Molecular Orbitals (HOMO-LUMO): To understand the molecule's electronic transitions and reactivity.[5][6]

-

Natural Bond Orbital (NBO) Analysis: To investigate charge distribution and intramolecular interactions.[7][8]

-

Molecular Electrostatic Potential (MEP): To identify reactive sites for electrophilic and nucleophilic attack.[9][10]

Step-by-Step Computational Workflow

The following protocol outlines the systematic approach for the quantum chemical analysis of this compound.

Pre-computation: 3D Structure Generation and Initial Optimization

-

Sketch the 2D structure of this compound using a molecular editor.

-

Convert the 2D sketch to a 3D structure.

-

Perform an initial geometry optimization using a computationally less expensive method, such as a molecular mechanics force field (e.g., MMFF94), to obtain a reasonable starting geometry for the DFT calculations.

Caption: Initial steps in the computational workflow.

Core Calculation 1: Geometry Optimization and Vibrational Frequency Analysis

-

Set up the DFT calculation:

-

Method: B3LYP

-

Basis Set: 6-311++G(d,p)

-

Task: Geometry Optimization followed by Frequency calculation.

-

-

Execute the calculation using a quantum chemistry software package (e.g., Gaussian, ORCA, Q-Chem).

-

Analyze the output:

-

Confirm that the optimization has converged.

-

Verify that there are no imaginary frequencies, which indicates that the optimized structure is a true local minimum on the potential energy surface.

-

Caption: Validation of the optimized geometry.

Core Calculation 2: Electronic Structure Analysis (FMO, NBO)

-

Utilize the optimized geometry from the previous step.

-

Perform a single-point energy calculation with the same DFT method and basis set.

-

Request the following analyses in the calculation input:

-

Population Analysis: To obtain the HOMO and LUMO energies.

-

Natural Bond Orbital (NBO) Analysis: To get the NBO output.

-

Core Calculation 3: Molecular Electrostatic Potential (MEP) Mapping

-

Using the optimized geometry, set up a calculation to generate the MEP surface.

-

The MEP is typically mapped onto the total electron density surface. This provides a visual representation of the charge distribution.

Analysis and Interpretation of Results

Structural Parameters and Geometric Analysis

The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles. These can be compared with experimental data if available (e.g., from X-ray crystallography) to validate the computational method.

| Parameter | Calculated Value (Å or °) | Experimental Value (Å or °) |

| C-N (quinoline ring) | Example: 1.37 | Example: 1.36 |

| C=O (carboxylate) | Example: 1.21 | Example: 1.20 |

| C-C-N (angle) | Example: 122.5 | Example: 122.3 |

| (Note: The values presented here are illustrative examples and would be replaced with actual calculated data.) |

Vibrational Spectroscopy Insights

The calculated vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule. Each vibrational mode corresponds to a specific type of molecular motion (e.g., stretching, bending). This information is valuable for identifying characteristic functional groups.

Electronic Properties: HOMO-LUMO Gap and Reactivity Descriptors

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic behavior of a molecule.[11]

-

HOMO: Represents the ability to donate an electron. A higher HOMO energy indicates a better electron donor.[11]

-

LUMO: Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor.[11]

-

HOMO-LUMO Energy Gap (ΔE): ΔE = ELUMO - EHOMO. A smaller energy gap suggests that the molecule is more easily excitable and generally more reactive.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ ≈ (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η ≈ (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the electrophilic power of a molecule. |

| (These formulas are based on Koopmans' theorem and provide good qualitative trends.) |

Natural Bond Orbital (NBO) Analysis: Charge Distribution and Hyperconjugative Interactions

NBO analysis provides a chemically intuitive picture of bonding by transforming the canonical molecular orbitals into localized orbitals representing core electrons, lone pairs, and bonds.[12][13]

-

Natural Atomic Charges: NBO provides a more robust method for calculating atomic charges compared to other methods like Mulliken population analysis. These charges reveal the electrostatic nature of different parts of the molecule.

-

Hyperconjugative Interactions: The NBO output details donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies the extent of electron delocalization and intramolecular charge transfer. For example, a significant E(2) for an interaction between a lone pair on a nitrogen atom and an adjacent anti-bonding C-C orbital indicates strong hyperconjugation.

MEP Analysis: Identifying Electrophilic and Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the electron density surface.[14][15]

-

Red Regions: Indicate areas of negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. These are often found near electronegative atoms like oxygen and nitrogen.[10]

-

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These are typically located around hydrogen atoms bonded to electronegative atoms.[10]

-

Green/Yellow Regions: Represent areas of near-zero potential.

The MEP map for this compound would likely show negative potential around the carbonyl oxygen and the quinoline nitrogen, and positive potential around the hydrogen atoms of the methyl groups.

Application in Drug Development

Structure-Activity Relationship (SAR) Insights

The calculated properties can be used to build quantitative structure-activity relationship (QSAR) models. For example, the HOMO-LUMO gap or the electrophilicity index could be correlated with the biological activity of a series of quinoline derivatives. This allows for the prediction of the activity of new, unsynthesized compounds.

Pharmacokinetic (ADMET) Property Prediction

Certain quantum chemical descriptors, such as molecular polarizability and dipole moment, can be used as inputs for models that predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. A comprehensive understanding of the molecule's electronic structure is fundamental to predicting its metabolic fate.

Molecular Docking Preparedness

The optimized geometry and calculated atomic charges from quantum chemical calculations provide a high-quality input structure for molecular docking simulations. Accurate charge representation is critical for correctly predicting the binding affinity and orientation of a ligand within the active site of a target protein.[16]

Conclusion

This technical guide has outlined a robust and scientifically sound workflow for the quantum chemical analysis of this compound using Density Functional Theory. By following these protocols, researchers can obtain reliable and reproducible data on the structural, electronic, and reactive properties of this molecule. The interpretation of these results, from FMO and NBO analyses to MEP mapping, provides deep insights that are directly applicable to the field of drug development, facilitating a more rational and efficient design of novel therapeutic agents.

References

-

RSC Publishing. (n.d.). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances. Retrieved from [Link]

-

IOP Publishing. (2024). DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. Journal of Physics: Conference Series. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. PMC. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Frontier Molecular Orbital Theory in Organic Reactivity and Design. Retrieved from [Link]

-

Avogadro. (2022). Viewing Electrostatic Potential Maps. Retrieved from [Link]

-

Elsevier. (n.d.). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. Retrieved from [Link]

-

ProQuest. (n.d.). Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. Retrieved from [Link]

-

ResearchGate. (2018). How to interpret a map of electrostatic potential (MEP)?. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Electrostatic Potential maps. Retrieved from [Link]

-

Oreate AI Blog. (2026). Chemical Bond Analysis Methods for Surface Adsorption Models: Natural Bond Orbital Theory (NBO) and Its Applications. Retrieved from [Link]

-

ResearchGate. (2025). New Perspectives on the Role of Frontier Molecular Orbitals in the Study of Chemical Reactivity: A Review. Retrieved from [Link]

-

YouTube. (2025). Visualizing Molecular Orbitals and Electrostatic Potential Maps: A DFT-Based Guide Using Spartan. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Frontier molecular orbital theory – Knowledge and References. Retrieved from [Link]

-

PubMed. (2012). Natural bond orbital analysis: a critical overview of relationships to alternative bonding perspectives. Retrieved from [Link]

-

Wikipedia. (n.d.). Natural bond orbital. Retrieved from [Link]

-

UC Santa Barbara. (n.d.). Tutorial: Electrostatic Potential Maps. Retrieved from [Link]

-

ACS Publications. (2012). Generalization of Natural Bond Orbital Analysis to Periodic Systems: Applications to Solids and Surfaces via Plane-Wave Density Functional Theory. Retrieved from [Link]

-

Wikipedia. (n.d.). Frontier molecular orbital theory. Retrieved from [Link]

-

Q-Chem. (n.d.). Natural Bond Orbital (NBO) Analysis: Formaldehyde example. Retrieved from [Link]

-

YouTube. (2025). HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide. Retrieved from [Link]

Sources

- 1. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 3. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations - ProQuest [proquest.com]

- 5. researchgate.net [researchgate.net]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Chemical Bond Analysis Methods for Surface Adsorption Models: Natural Bond Orbital Theory (NBO) and Its Applications - Oreate AI Blog [oreateai.com]

- 8. Natural bond orbital analysis: a critical overview of relationships to alternative bonding perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Viewing Electrostatic Potential Maps - Avogadro [avogadro.cc]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Natural bond orbital - Wikipedia [en.wikipedia.org]

- 13. q-chem.com [q-chem.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. m.youtube.com [m.youtube.com]

- 16. m.youtube.com [m.youtube.com]

A Technical Guide to the Synthesis of Quinoline-3-Carboxylates: From Historical Discovery to Modern Applications

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional dyes.[1][2][3][4] Among its many derivatives, quinoline-3-carboxylates and their structural isomers hold a place of particular significance. This functional group arrangement is a key pharmacophore in a range of bioactive compounds, including anti-malarial agents, anti-inflammatory drugs, and kinase inhibitors.[1][5][6][7] The journey of synthesizing this pivotal molecular architecture is a rich narrative of chemical ingenuity, spanning from classical named reactions developed in the late 19th century to the sophisticated, high-throughput methodologies of the 21st century.

This technical guide provides an in-depth exploration of the discovery and historical evolution of quinoline-3-carboxylate synthesis. It is designed for researchers, scientists, and professionals in drug development who seek not only to understand the synthetic protocols but also to appreciate the underlying chemical principles and the rationale that has driven the evolution of these methods. We will dissect the seminal named reactions that first unlocked access to this scaffold, delve into their mechanisms, and trace their lineage to the modern synthetic strategies employed today.

Part 1: The Foundational Pillars: Classical Syntheses of the Quinoline Core

The story of quinoline synthesis begins in 1834 with its isolation from coal tar.[1][8] However, the ability to construct this heterocyclic system with intention and control over substitution patterns emerged in the latter half of the 19th century. Several pioneering chemists laid the groundwork with reactions that, while not all directly yielding 3-carboxylates, are fundamental to the broader history of quinoline synthesis and are often the conceptual starting point for more functionalized derivatives.[1][8][9]

The Friedländer Annulation (1882)

In 1882, Paul Friedländer reported a straightforward method for quinoline synthesis involving the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[8][10][11][12] While not inherently designed for 3-carboxylate synthesis, its principles of forming the pyridine ring onto a benzene core are fundamental.

-

Causality in Experimental Design: The choice of catalyst (acid or base) is crucial and depends on the reactivity of the starting materials. An acid catalyst protonates the carbonyl of the α-methylene component, making it more electrophilic for the initial condensation. Conversely, a base will deprotonate the α-methylene group, forming an enolate for nucleophilic attack on the 2-aminoaryl carbonyl. The reaction is often run at elevated temperatures to drive the cyclodehydration.[10][12][13]

Experimental Protocol: A Representative Friedländer Synthesis

-

Reactant Preparation: A solution of 2-aminobenzaldehyde (1.0 eq) and ethyl acetoacetate (1.1 eq) in ethanol is prepared.

-

Catalysis: A catalytic amount of a base, such as sodium hydroxide or potassium hydroxide, is added to the mixture.

-

Reaction: The mixture is heated to reflux for several hours, and the progress is monitored by thin-layer chromatography.

-

Workup and Isolation: Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The residue is then purified by recrystallization or column chromatography to yield the corresponding ethyl 2-methylquinoline-3-carboxylate.

Reaction Mechanism: Friedländer Annulation

Caption: Generalized workflow of the Friedländer Annulation.

The Conrad-Limpach-Knorr Synthesis (1886-1887)

The Conrad-Limpach and Knorr syntheses are closely related and represent a significant step towards the specific synthesis of quinolone derivatives, which are tautomers of hydroxyquinolines.[14][15][16] These methods involve the reaction of anilines with β-ketoesters.[14][15][16] The regiochemical outcome is highly dependent on the reaction conditions.

-

Conrad-Limpach Synthesis (Kinetic Control): At lower temperatures, the reaction favors the formation of a 4-hydroxyquinoline.[14][15] The aniline nitrogen attacks the more electrophilic ketone carbonyl of the β-ketoester.

-

Knorr Quinoline Synthesis (Thermodynamic Control): At higher temperatures, the reaction proceeds via the formation of a β-ketoanilide intermediate, leading to a 2-hydroxyquinoline.[8][15]

Causality in Experimental Design: The temperature is the critical variable that dictates the regioselectivity. The initial attack of the aniline on the keto-carbonyl is kinetically favored but reversible. At higher temperatures, this reversible reaction allows for the thermodynamically more stable anilide to form, which then cyclizes.[15]

Experimental Protocol: Conrad-Limpach Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate

-

Reactant Mixing: Aniline (1.0 eq) and diethyl malonate (1.1 eq) are mixed, often without a solvent.

-

Condensation: The mixture is heated at a moderate temperature (e.g., 140-160°C) to facilitate the initial condensation and elimination of ethanol to form the enamine intermediate.

-

Cyclization: The temperature is then raised significantly (e.g., to 250°C) in a high-boiling inert solvent like mineral oil to induce the thermal cyclization.[15]

-

Isolation: After cooling, the solid product is typically filtered and washed with a non-polar solvent to remove the mineral oil, then purified by recrystallization.

Reaction Mechanism: Conrad-Limpach Synthesis

Caption: Key steps in the Conrad-Limpach synthesis.

The Gould-Jacobs Reaction (1939)

The Gould-Jacobs reaction is arguably the most direct and historically significant method for the synthesis of 4-hydroxyquinoline-3-carboxylates.[5][17][18] This reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, typically diethyl ethoxymethylenemalonate (EMME), followed by a thermal cyclization.[5][18]

-

Causality in Experimental Design: The reaction is a two-stage process. The initial condensation is a nucleophilic substitution of the ethoxy group of EMME by the aniline, which proceeds readily. The subsequent cyclization requires high temperatures to overcome the activation energy for the 6-electron electrocyclization.[5][17] The resulting 4-hydroxyquinoline-3-carboxylate can then be saponified and decarboxylated to yield the corresponding 4-hydroxyquinoline.[5]

Experimental Protocol: Gould-Jacobs Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate

-

Condensation: Aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0 eq) are heated together, often without a solvent, at around 100-130°C until the theoretical amount of ethanol has been distilled off.

-

Cyclization: The resulting anilinomethylenemalonate intermediate is added to a high-boiling inert solvent (e.g., Dowtherm A) preheated to approximately 250°C. The reaction is maintained at this temperature for a short period (e.g., 15-30 minutes).

-

Workup and Isolation: The mixture is cooled, and the product, which often precipitates, is collected by filtration. It is then washed with a suitable solvent (e.g., hexane or toluene) to remove the high-boiling solvent and subsequently purified by recrystallization.

Reaction Mechanism: Gould-Jacobs Reaction

Caption: The sequential pathway of the Gould-Jacobs reaction.

Part 2: Modern Synthetic Evolutions

While the classical named reactions are robust, they often require harsh conditions, such as high temperatures and strong acids or bases, which can limit their applicability to complex, functionalized substrates.[1] Modern organic synthesis has sought to overcome these limitations through the development of milder, more efficient, and more versatile methods.

Catalytic and Milder Approaches

Recent advancements have focused on the use of transition metal catalysts and Lewis acids to promote the cyclization steps under milder conditions.[19][20] For instance, variations of the Friedländer synthesis have been developed using catalysts like iodine, p-toluenesulfonic acid, and various Lewis acids, often allowing the reaction to proceed at ambient temperatures.[10][11][13]

Multicomponent Reactions (MCRs)

MCRs have emerged as a powerful strategy for the rapid assembly of complex molecules like quinolines from simple starting materials in a single pot.[9] These reactions are highly atom-economical and can generate diverse libraries of compounds for drug discovery. The Povarov reaction, for example, is a three-component reaction between an aniline, an aldehyde, and an activated alkene to form tetrahydroquinolines, which can then be oxidized to quinolines.[9]

C-H Activation Strategies

A frontier in quinoline synthesis involves the use of transition-metal-catalyzed C-H activation.[20] These methods allow for the direct coupling of anilines with alkynes or other coupling partners, avoiding the need for pre-functionalized starting materials and offering novel pathways to substituted quinolines.[20]

Part 3: Data Summary and Comparison of Methods

| Method | Starting Materials | Key Product Type | Typical Conditions | Advantages | Limitations |

| Friedländer Annulation | 2-Aminoaryl ketone/aldehyde + α-Methylene carbonyl | Polysubstituted Quinolines | Acid or base catalysis, often heated | Good yields, convergent | Requires pre-functionalized aniline |

| Conrad-Limpach Synthesis | Aniline + β-Ketoester | 4-Hydroxyquinolines | High temperature (250°C) | Direct access to 4-quinolones | Harsh conditions, potential for mixtures |

| Knorr Synthesis | Aniline + β-Ketoester | 2-Hydroxyquinolines | High temperature, strong acid | Access to 2-quinolone scaffold | Harsh conditions, lower yields |

| Gould-Jacobs Reaction | Aniline + EMME | 4-Hydroxyquinoline-3-carboxylates | High temperature (250°C) | Excellent for 3-carboxylate synthesis | Harsh conditions, limited substrate scope |

| Modern Catalytic Methods | Various | Diverse Quinolines | Often mild, room temperature | Broader substrate scope, milder conditions | Catalyst cost and sensitivity |

Conclusion

The synthesis of quinoline-3-carboxylates has a rich and enduring history, from the foundational discoveries of chemists like Friedländer, Conrad, Limpach, Knorr, Gould, and Jacobs to the cutting-edge catalytic methods of today. The classical named reactions, born out of the necessity to construct this important heterocyclic core, demonstrate fundamental principles of organic chemistry that remain relevant. While modern methods offer milder conditions and broader applicability, a deep understanding of these historical syntheses provides an invaluable context for the contemporary chemist. The causal relationships between reaction conditions and outcomes in these classical methods—such as the temperature-dependent regioselectivity in the Conrad-Limpach-Knorr synthesis—offer timeless lessons in reaction control. As the demand for novel, functionalized quinolines continues to grow in drug discovery and materials science, the legacy of these pioneering synthetic routes will undoubtedly continue to inspire innovation.

References

-

Camps quinoline synthesis. In: Wikipedia. Retrieved January 17, 2026, from [Link]

-

Camps quinoline synthesis. In: Grokipedia. Retrieved January 17, 2026, from [Link]

-

Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. In: PubMed. Retrieved January 17, 2026, from [Link]

-

Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. In: ACS Publications. Retrieved January 17, 2026, from [Link]

-

Friedländer synthesis. In: Wikipedia. Retrieved January 17, 2026, from [Link]

-

Friedlaender Synthesis. In: Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

-

Gould–Jacobs reaction. In: Wikipedia. Retrieved January 17, 2026, from [Link]

-

Camps Quinoline Synthesis. In: Cambridge University Press. Retrieved January 17, 2026, from [Link]

-

Gould–Jacobs reaction. In: Wikiwand. Retrieved January 17, 2026, from [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. In: IIP Series. Retrieved January 17, 2026, from [Link]

-

Recent Advances in Metal-Free Quinoline Synthesis. In: PMC - NIH. Retrieved January 17, 2026, from [Link]

-

Mechanisms of Camps' cyclization. In: ResearchGate. Retrieved January 17, 2026, from [Link]

-

Synthesis of quinolines. In: Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. In: RSC Publishing. Retrieved January 17, 2026, from [Link]

-

Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. In: ResearchGate. Retrieved January 17, 2026, from [Link]

-

Quinoline Synthesis: Conrad-Limpach-Knorr. In: Química Organica.org. Retrieved January 17, 2026, from [Link]

-

Combes quinoline synthesis. In: Wikipedia. Retrieved January 17, 2026, from [Link]

-

Advanced Quinoline Synthesis Techniques: From Classic to Modern MCRs. In: NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 17, 2026, from [Link]

-

The Skraup Synthesis of Quinolines. In: ResearchGate. Retrieved January 17, 2026, from [Link]

-

Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. In: MDPI. Retrieved January 17, 2026, from [Link]

-

Quinoline. In: Wikipedia. Retrieved January 17, 2026, from [Link]

-

Gould-Jacobs Reaction. In: Merck Index. Retrieved January 17, 2026, from [Link]

-

New Efficient Synthesis of 3-Carboxylquinolines. In: Journal of the Korean Chemical Society. Retrieved January 17, 2026, from [Link]

-

The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors. In: PubMed. Retrieved January 17, 2026, from [Link]

-

Conrad–Limpach synthesis. In: Wikipedia. Retrieved January 17, 2026, from [Link]

-

Doebner–Miller reaction. In: Wikipedia. Retrieved January 17, 2026, from [Link]

-

Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. In: Unknown Source. Retrieved January 17, 2026, from [Link]

-

Conrad-Limpach Reaction. In: Cambridge University Press. Retrieved January 17, 2026, from [Link]

-

Organic Chemistry - Gould-Jacobs Reaction Mechanism. In: YouTube. Retrieved January 17, 2026, from [Link]

-

Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. In: Semantic Scholar. Retrieved January 17, 2026, from [Link]

-

Synthesis of quinoline-3-carboxylate derivative 21-R. In: ResearchGate. Retrieved January 17, 2026, from [Link]

-

Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates. In: Beilstein Journals. Retrieved January 17, 2026, from [Link]

-

THE SEARCH FOR SUPERIOR DRUGS FOR TROPICAL DISEASES. II. SYNTHETIC STUDIES IN THE QUINOLINE AND PHENAN-THROLINE SERIES. SKRAUP AND CONRAD-LIMPACH-KNORR REACTIONS. In: ACS Publications. Retrieved January 17, 2026, from [Link]

- A one pot synthesis of 3-substituted quinoline carboxylates and its derivatives. In: Google Patents.

-

Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. In: Unknown Source. Retrieved January 17, 2026, from [Link]

Sources

- 1. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 6. The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors [pubmed.ncbi.nlm.nih.gov]

- 7. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. iipseries.org [iipseries.org]

- 9. nbinno.com [nbinno.com]

- 10. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 11. Friedlaender Synthesis [organic-chemistry.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]

- 15. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 16. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 17. Gould–Jacobs reaction - Wikiwand [wikiwand.com]

- 18. Gould-Jacobs Reaction [drugfuture.com]

- 19. Quinoline synthesis [organic-chemistry.org]

- 20. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies [mdpi.com]

A Technical Guide to Novel Synthetic Routes for 2,6-Dimethylquinoline Scaffolds

Abstract

The 2,6-dimethylquinoline scaffold is a privileged structural motif in medicinal chemistry and materials science, forming the core of numerous therapeutic agents and functional materials.[1][2][3] This technical guide provides a comprehensive overview of modern synthetic strategies for accessing this important heterocyclic core, with a particular focus on novel methodologies that offer significant advantages over classical approaches. We will delve into the mechanistic underpinnings of these innovative routes, including transition-metal-catalyzed C-H activation, photocatalysis, and continuous flow synthesis. Detailed experimental protocols and comparative data are presented to equip researchers, scientists, and drug development professionals with the knowledge to select and implement the most effective synthetic strategies for their specific research needs.

Introduction: The Significance of the 2,6-Dimethylquinoline Core

Quinoline and its derivatives are a cornerstone in the development of new pharmaceuticals, exhibiting a wide range of biological activities including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties.[2][4][5] The 2,6-dimethylquinoline framework, in particular, serves as a crucial building block for constructing complex molecular architectures with tailored biological functions.[1] Its presence in various bioactive molecules underscores the continuous need for efficient, scalable, and sustainable synthetic methods to access this key intermediate.[1] Traditional methods for quinoline synthesis, while historically significant, often suffer from harsh reaction conditions, low yields, and the generation of significant waste, prompting the development of more elegant and environmentally benign alternatives.[6][7]

A Critical Look at Classical Synthesis Routes

For over a century, the synthesis of quinolines has been dominated by a handful of named reactions. While foundational, these methods possess inherent limitations that can hinder their application in modern drug discovery and development.

The Doebner-von Miller Reaction

This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[8][9] While versatile, it often leads to the formation of complex mixtures and tar, making purification challenging and reducing overall yields.[10] The reaction mechanism is a subject of ongoing discussion but is generally believed to proceed through a Michael addition followed by cyclization and oxidation.[8][9]

The Combes Quinoline Synthesis

The Combes synthesis utilizes the acid-catalyzed condensation of an aniline with a β-diketone to form 2,4-disubstituted quinolines.[11][12][13] The reaction proceeds via the formation of an enamine intermediate, followed by cyclodehydration.[14][15] While effective for certain substitution patterns, the harsh acidic conditions (often concentrated sulfuric acid) can limit the functional group tolerance of the substrates.[11][12]

The Skraup Synthesis

The Skraup synthesis is a robust method for producing quinolines from aniline, glycerol, sulfuric acid, and an oxidizing agent.[13][16] However, the reaction is notoriously exothermic and can be difficult to control, posing safety risks. Furthermore, the use of strong acids and oxidizing agents at high temperatures is environmentally undesirable.[17]

Dawn of a New Era: Novel Synthetic Methodologies

The limitations of classical methods have spurred the development of innovative and more efficient strategies for the synthesis of quinoline scaffolds. These modern approaches often leverage catalysis to achieve higher selectivity, milder reaction conditions, and improved atom economy.

Transition-Metal-Catalyzed C-H Activation and Annulation

Direct C-H bond activation has emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules in a more step- and atom-economical manner.[18][19][20] Several transition metals, including rhodium, ruthenium, and cobalt, have been successfully employed to catalyze the synthesis of quinolines via C-H activation/annulation cascades.[4][21][22][23][24]

A notable example is the rhodium-catalyzed ortho-C-H bond activation of anilines for the synthesis of quinoline carboxylates.[4] This methodology offers a direct route to functionalized quinolines under relatively mild conditions.

Logical Workflow for C-H Activation in Quinoline Synthesis:

Caption: Generalized workflow for transition-metal-catalyzed C-H activation/annulation for quinoline synthesis.

Experimental Protocol: Cobalt-Catalyzed Synthesis of Quinolines

A convenient and efficient one-pot protocol for the synthesis of quinolines involves the ligand-free cobalt-catalyzed cyclization of 2-aminoaryl alcohols with ketones.[4]

-

Step 1: Reactant Preparation: In a sealed tube, combine the 2-aminoaryl alcohol (1.0 mmol), the ketone (1.2 mmol), and the cobalt catalyst (e.g., Co(OAc)₂·4H₂O, 5 mol%).

-

Step 2: Reaction Execution: Add the appropriate solvent (e.g., 1,4-dioxane, 2 mL) and stir the mixture at a specified temperature (e.g., 120 °C) for a designated time (e.g., 24 hours).

-

Step 3: Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired quinoline product.

| Catalyst | Substrates | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Co(OAc)₂·4H₂O | 2-Aminoaryl alcohol, Ketone | 1,4-Dioxane | 120 | 24 | High |

| RuCl₂(PPh₃)₃ | Enaminone, Anthranil | Toluene | 110 | 12 | Good to Excellent |

| Rh₂(OAc)₄ | Aniline, Alkyne | DCE | 80 | 12 | Moderate to Good |

Table 1: Comparison of different metal-catalyzed approaches to quinoline synthesis.

Photocatalysis and Photo-Induced Cyclization

Photochemical methods offer a green and sustainable alternative for the synthesis of quinolines, often proceeding under mild conditions with high efficiency.[4] A notable approach involves the continuous flow photochemical process that converts amino-enone substrates into a series of quinoline and tetrahydroquinoline products.[25][26][27][28] This method utilizes a high-power LED lamp to facilitate a tandem photoisomerization-cyclization process.[25][27][28]

Experimental Workflow for Photochemical Quinoline Synthesis:

Caption: A simplified workflow for the continuous flow photochemical synthesis of quinolines.

Key Advantages of Photochemical Flow Synthesis:

-

Enhanced Safety: Flow chemistry allows for better control over reaction parameters, especially for highly energetic photochemical reactions.[29]

-

Improved Efficiency: The high surface-area-to-volume ratio in flow reactors enhances light penetration, leading to higher reaction rates and yields.[25]

-

Scalability: Continuous flow processes are readily scalable, enabling the production of gram to kilogram quantities of the desired product.[25][28]

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants, have revolutionized the synthesis of complex molecules like quinolines.[16] MCRs are highly efficient and atom-economical. The Povarov reaction, a cycloaddition of an aniline, an aldehyde, and an alkene, is a particularly effective MCR for generating substituted quinolines.[16]

Conclusion and Future Outlook

The synthesis of the 2,6-dimethylquinoline scaffold has undergone a significant transformation, moving from classical, often harsh methods to more sophisticated and sustainable catalytic strategies. Novel approaches centered around transition-metal-catalyzed C-H activation, photocatalysis, and continuous flow synthesis are paving the way for more efficient, selective, and environmentally friendly access to this vital heterocyclic core.[4][6][25] As the demand for novel quinoline-based therapeutics and materials continues to grow, the development of even more innovative and practical synthetic methodologies will remain a key focus for the scientific community. The integration of computational tools for reaction design and optimization is expected to further accelerate progress in this exciting field.[30]

References

-

Combes quinoline synthesis. (n.d.). In Wikipedia. Retrieved January 17, 2026. [Link]

-

Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2023). MDPI. [Link]

-

Organic Name Reaction With Their Respective Mechanism. (n.d.). Slideshare. [Link]

-

Continuous Flow Synthesis of Quinolines via a Scalable Tandem Photoisomerization‐Cyclization Process. (2020). ResearchGate. [Link]

-

Continuous-Flow Photoisomerization–Cyclization Process for Quinoline Synthesis. (n.d.). Synfacts. [Link]

-

Advanced Quinoline Synthesis Techniques: From Classic to Modern MCRs. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Combes Quinoline Synthesis Mechanism. (2021). YouTube. [Link]

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central. [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. [Link]

-

Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines. (2025). ACS Publications. [Link]

-

Recent Progress in the Synthesis of Quinolines. (2019). PubMed. [Link]

-

Combes Quinoline Synthesis. (n.d.). Cambridge University Press. [Link]

-

Continuous Flow Synthesis of Quinolines via a Scalable Tandem Photoisomerization-Cyclization Process. (2020). Vapourtec. [Link]

-

Scaled flow synthesis of quinoline 1a. (n.d.). ResearchGate. [Link]

-

Exploring the Utility of 2,6-Dimethylquinoline in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Recent Advances in Metal-Free Quinoline Synthesis. (2016). MDPI. [Link]

-

Doebner–Miller reaction. (n.d.). In Wikipedia. Retrieved January 17, 2026. [Link]

-

Alternative Oxidisers in Skraup reaction. (2009). Sciencemadness.org. [Link]

-

Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (2006). ACS Publications. [Link]

-

Doebner-Miller reaction and applications. (n.d.). Slideshare. [Link]

-

Limitations of the 'Two-Phase' Doebner-Miller Reaction for the Synthesis of Quinolines. (2025). ResearchGate. [Link]

-

2,6-Dimethylquinoline. (n.d.). Solubility of Things. [Link]

-

Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2021). PubMed Central. [Link]

-

Synthesis of 8-bromo-2,6-dimethylquinoline 3 and 8-bromo-6-methylquinoline-2-carbaldehyde 4. (n.d.). ResearchGate. [Link]

-

2,6-Dimethylquinoline: A Cornerstone in Material Science Innovation. (2025). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Bimetallic anchoring catalysis for C–H and C–C activation. (2021). Springer. [Link]

-

Distal C-H Functionalization via Electrophilic C-H Metallation. (2024). YouTube. [Link]

-

Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. (2023). MDPI. [Link]

-

Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. (2021). MDPI. [Link]

-